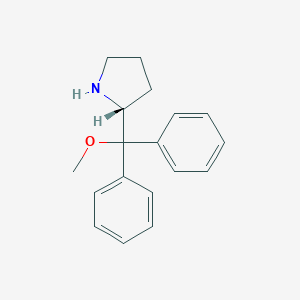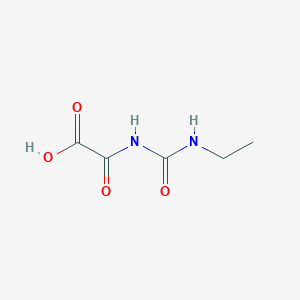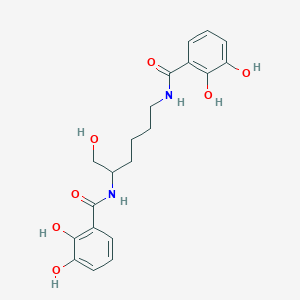
Myxochelin A
Overview
Description
Myxochelin A is a microbial metabolite that belongs to the family of catecholate-type siderophores. It is produced by various myxobacterial strains, including Nonomuraea pusilla and Angiococcus disciformis . This compound has garnered significant attention due to its diverse biological activities, including its ability to inhibit the invasion of tumor cells .
Mechanism of Action
Target of Action
Myxochelin A, a microbial metabolite found in A. disciformis, has diverse biological activities . It primarily targets 5-lipoxygenase (5-LO) , an enzyme involved in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. This compound inhibits 5-LO activity with an IC50 value of 1.9 μM for the recombinant human enzyme . It also exhibits cytotoxicity to 26-L5 colon cancer cells .
Mode of Action
This compound interacts with its target, 5-LO, by inhibiting its activity . This interaction disrupts the production of leukotrienes, thereby potentially reducing inflammation. Furthermore, it exhibits cytotoxic effects on 26-L5 colon cancer cells, indicating its potential as an anti-cancer agent .
Biochemical Pathways
By inhibiting 5-LO, this compound may disrupt the production of leukotrienes, which play key roles in mediating inflammatory responses . Additionally, the compound’s cytotoxic effects on cancer cells suggest it may also influence pathways related to cell proliferation and survival .
Result of Action
The primary result of this compound’s action is the inhibition of 5-LO activity, which likely leads to a reduction in the production of leukotrienes . This could potentially alleviate inflammatory responses. Additionally, this compound exhibits cytotoxic effects on 26-L5 colon cancer cells , suggesting potential anti-cancer effects.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the production of this compound can be increased by cultivating the producing organism, A. disciformis, at low iron levels . .
Biochemical Analysis
Biochemical Properties
Myxochelin A plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, exerting its effects through these interactions. For instance, it inhibits 5-lipoxygenase (5-LO) activity, a key enzyme involved in the biosynthesis of leukotrienes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it shows remarkable inhibitory effects on the invasion of murine colon 26-L5 carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits 5-lipoxygenase (5-LO) activity, which is crucial in the biosynthesis of leukotrienes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myxochelin A involves the linkage of 2,3-dihydroxybenzoate units to the amino groups of L-lysine by the non-ribosomal peptide synthetase MxcG . The synthetic route starts with t-Boc-protected lysine, which undergoes a series of reactions including reduction, protection, and coupling to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of myxobacterial strains such as Nonomuraea pusilla. The culture broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Myxochelin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Myxochelin A has a wide range of scientific research applications:
Comparison with Similar Compounds
Myxochelin B: Another siderophore produced by myxobacteria, similar in structure to Myxochelin A but with different functional groups.
Pseudochelin A: A siderophore with a similar biosynthetic pathway but distinct structural features.
Nicotinic Myxochelins (N1, N2, N3): Newly discovered congeners of this compound featuring an unusual nicotinic acid moiety.
Uniqueness: this compound is unique due to its potent antitumor activity and its ability to inhibit tumor cell invasion at non-cytotoxic concentrations . Its diverse biological activities, including antibacterial and iron-chelating properties, make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[5-[(2,3-dihydroxybenzoyl)amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,23-27H,1-2,5,10-11H2,(H,21,28)(H,22,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBVGSNESTZACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CO)NC(=O)C2=C(C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923279 | |
| Record name | N,N'-(6-Hydroxyhexane-1,5-diyl)bis(2,3-dihydroxybenzene-1-carboximidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120243-02-9 | |
| Record name | Myxochelin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120243029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-(6-Hydroxyhexane-1,5-diyl)bis(2,3-dihydroxybenzene-1-carboximidic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Myxochelin A?
A1: this compound has a molecular formula of C21H25N3O8 and a molecular weight of 447.44 g/mol.
Q2: Which enzymes are crucial for this compound biosynthesis?
A2: this compound biosynthesis involves a unique nonribosomal peptide synthetase (NRPS) called MxcG and several other enzymes like MxcC, MxcD, MxcE, and MxcF. [] These enzymes work together to assemble 2,3-dihydroxybenzoic acid (DHBA) and lysine into the final this compound structure. []
Q3: How is this compound released from the NRPS enzyme during biosynthesis?
A3: this compound is released from MxcG through a unique reductive release mechanism. The reductase domain of MxcG uses NADPH or NADH to reduce the peptidyl-carrier protein-bound thioester intermediate first to an aldehyde and then to the alcohol found in this compound. [, ]
Q4: Does the enzyme MxcL play a role in this compound biosynthesis?
A4: While MxcL is present in the myxochelin biosynthetic gene cluster, it is not directly involved in this compound production. Instead, MxcL acts as an aminotransferase responsible for converting the aldehyde intermediate into Myxochelin B. [, ]
Q5: What is the primary function of this compound?
A5: this compound acts as a siderophore, meaning it binds to ferric iron (Fe3+) with high affinity and facilitates its uptake by the myxobacterial cells. This function is essential for iron homeostasis and survival, especially in iron-limited environments. [, , , ]
Q6: Does this compound possess other biological activities besides iron chelation?
A6: Yes, research has shown that this compound also acts as an inhibitor of human 5-lipoxygenase (5-LO). This enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. [, , , ]
Q7: How potent is this compound as a 5-LO inhibitor compared to its analogues?
A7: Interestingly, this compound exhibits moderate 5-LO inhibitory activity compared to some of its naturally occurring analogues. For instance, Pseudochelin A, a myxochelin derivative with an imidazoline ring, displays significantly stronger inhibition of 5-LO. [, , ]
Q8: Does the iron-chelating ability of this compound directly contribute to its 5-LO inhibitory activity?
A8: While this compound's iron-chelating nature might suggest a role in its 5-LO inhibition, studies utilizing precursor-directed biosynthesis to generate myxochelin analogues demonstrated that iron affinity does not directly correlate with 5-LO inhibition. []
Q9: Are there any potential therapeutic applications for this compound or its analogues based on their 5-LO inhibitory activity?
A9: The potent 5-LO inhibitory activity of this compound and its analogues, particularly Pseudochelin A, makes them promising candidates for developing new anti-inflammatory drugs. [, ] Further research is needed to explore their therapeutic potential fully.
Q10: What are the advantages of using Myxococcus xanthus as a host for heterologous production of this compound and its analogues?
A10: Myxococcus xanthus possesses a robust metabolism and efficient biosynthetic machinery, making it a suitable host for heterologous production. Furthermore, its native ability to produce myxochelins suggests a compatible cellular environment for expressing related pathways. [, ]
Q11: Can Myxococcus xanthus be used for the production of other bioactive compounds besides myxochelins?
A11: Yes, Myxococcus xanthus has shown promise as a platform for producing other valuable compounds. For example, it has been successfully engineered to produce benzoxazoles, a class of heterocycles with significant pharmaceutical relevance. []
Q12: How does the heterologous production of benzoxazoles in Myxococcus xanthus lead to the formation of novel myxochelin-benzoxazole hybrid molecules?
A12: The co-expression of benzoxazole biosynthetic genes with the native myxochelin pathway in Myxococcus xanthus leads to interesting crosstalk. The adenylating enzyme MxcE, involved in myxochelin biosynthesis, can activate aryl carboxylic acids and shuttle them into the benzoxazole pathway, leading to the formation of hybrid molecules containing both moieties. []
Q13: What is the significance of phase variation in Myxococcus xanthus for iron acquisition?
A13: Myxococcus xanthus exhibits phase variation, resulting in two distinct colony phenotypes: yellow (swarm-proficient) and tan (swarm-deficient). Interestingly, tan variants show increased expression of genes related to iron acquisition, including myxochelin, suggesting a specialized role in iron scavenging under iron-limiting conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



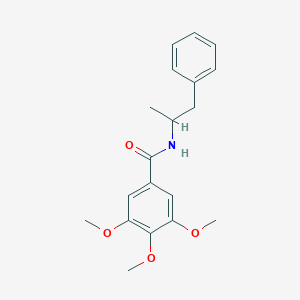

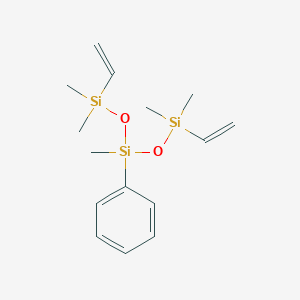

![1,2,4-Metheno-3H-cyclobuta[cd]pentalen-3-one,octahydro-](/img/structure/B106793.png)


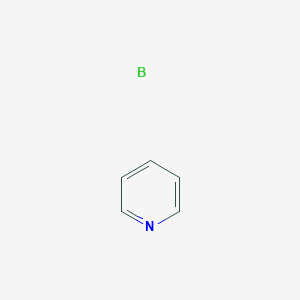
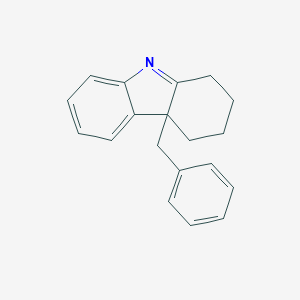
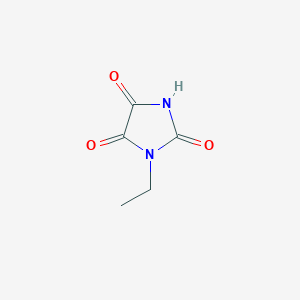
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
